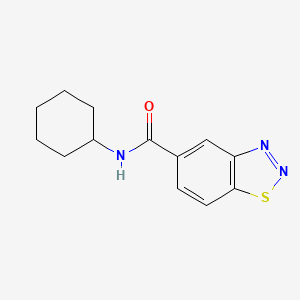![molecular formula C21H22O3 B5878596 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one, also known as DMCH, is a synthetic compound that belongs to the family of coumarin derivatives. DMCH has been found to possess a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and biomedical research.
Wirkmechanismus
The mechanism of action of 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one is not fully understood. However, it has been proposed that 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the biosynthesis of prostaglandins. Moreover, 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one has been found to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one has also been shown to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. Moreover, 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it possesses a wide range of biological activities, making it a versatile tool for various applications in biomedical research. However, 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one also has some limitations. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the mechanism of action of 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one. One area of interest is the development of 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one, which may lead to the discovery of new therapeutic targets. Moreover, further studies are needed to investigate the safety and toxicity of 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one, as well as its pharmacokinetics and pharmacodynamics. Overall, 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one is a promising compound that has the potential to contribute to the development of new drugs and therapies for various diseases.
Synthesemethoden
7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylbenzyl bromide with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained after purification using column chromatography. The yield of 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one can be improved by optimizing the reaction conditions, such as the choice of solvents, reaction temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields of biomedical research. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in the development of inflammatory diseases. Moreover, 7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
7-[(3,5-dimethylphenyl)methoxy]-3-ethyl-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-5-18-15(4)19-7-6-17(11-20(19)24-21(18)22)23-12-16-9-13(2)8-14(3)10-16/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFNFYQIAYFLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC(=C3)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)

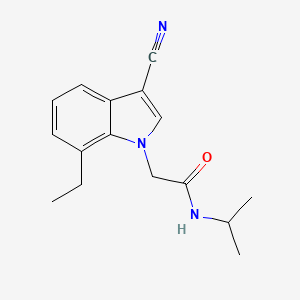
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)


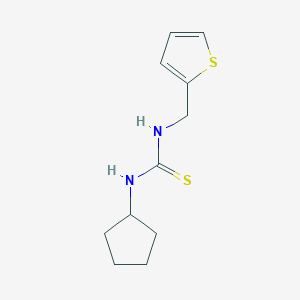
![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)
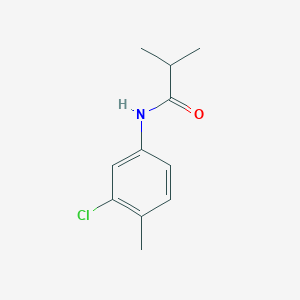
![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)
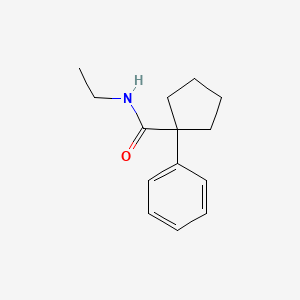
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)
